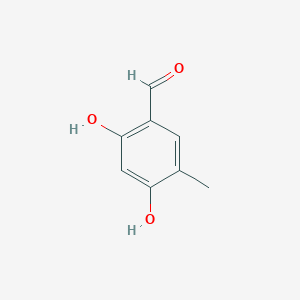

2,4-二羟基-5-甲基苯甲醛

描述

2,4-Dihydroxy-5-methylbenzaldehyde is a type of organic compound . It is a potential building block for bioactive compounds, specialty chemicals, and dyes . It undergoes regioselective mono-benzylation reaction under extremely mild basic conditions .

Molecular Structure Analysis

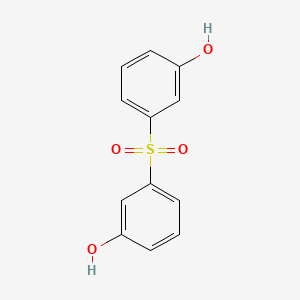

The molecular formula of 2,4-Dihydroxy-5-methylbenzaldehyde is C8H8O3 . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis

2,4-Dihydroxybenzaldehyde undergoes regioselective mono-benzylation reaction under extremely mild basic conditions . It also undergoes condensation reaction with isonicotinic acid hydrazide in methanol to yield 2,4-dihydroxybenzaldehyde isonicotinoyl hydrazone, a new fluorescent reagent .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-Dihydroxy-5-methylbenzaldehyde include a molecular weight of 152.15 . It is a solid at room temperature .科学研究应用

乙醇升级中的级联反应

2,4-二羟基-5-甲基苯甲醛参与了各种化学品的合成。一项研究表明,它在乙醇升级反应中的作用,通过在磷灰石催化剂上进行顺序的醛缩合和脱氢环化而形成。这个过程与Guerbet反应竞争,导致产生C8芳香产物 (Takahiko Moteki, A. Rowley, D. Flaherty, 2016)。

信息素应用的合成

2,4-二羟基-5-甲基苯甲醛在螨类动物的化学生态学中发挥作用,作为警报和性信息素。建立这种化合物的便捷合成对于开发这些信息素的实际应用至关重要 (Satoshi Noguchi, N. Mori, Y. Kuwahara, Masashi Sato, 1997)。

光化学研究

已经研究了该化合物在光化学转化中的行为。例如,探讨了取代基对甲基苯甲醛光化学转化为喹啉二甲烷的影响,突出了其在理解化学光反应性中的重要性 (J. Charlton, K. Koh, 1988)。

催化氧化研究

使用铜催化剂在室温下将苄基醇氧化为醛的研究已经证明了4-甲基苯甲醛的产生。这项研究对于环保的化学生产过程具有重要意义 (Jiang-Ping Wu, Yan Liu, Xiaowei Ma, Ping Liu, Chengzhi Gu, B. Dai, 2016)。

环丙基苯甲醛的合成

2,4-二羟基-5-甲基苯甲醛也用于合成环丙基苯甲醛,后者进一步加工成2-甲基甲酰基色苷。这项研究在有机合成和新化学实体的开发中具有应用 (V. K. Ahluwalia, D. Singh, R. Singh, 1984)。

电沉积研究

在电化学中,包括2,4-二羟基-5-甲基苯甲醛在内的二羟基苯甲醛异构体已被用于修饰生物传感器的电极。这些电极表现出催化活性,特别是在NADH的电氧化中,这对于酶生物传感器至关重要 (F. Pariente, F. Tobalina, M. Darder, E. Lorenzo, H. Abruña, 1996)。

非线性光学材料研究

已经研究了2,4-二羟基-5-甲基苯甲醛的非线性光学性质。其超极化能力、振动行为和光学跃迁性质已被分析,使其成为光限制材料和其他光子学应用的有前途的候选物 (D. Jayareshmi, H. Robert, D. Aruldhas, 2021)。

从红树林真菌中分离

2,4-二羟基-5-甲基苯甲醛已经从红树林真菌中分离出来,展示了其自然存在和生物探索的潜力。对其衍生物的研究可以导致发现具有独特性质的新化合物 (C. Shao, Chang-Yun Wang, Mei-Yan Wei, Z. Jia, Z. She, Yongcheng Lin, 2009)。

荧光pH传感器的开发

它已被用于荧光pH传感器的开发。一项研究描述了基于2,4-二羟基-5-甲基苯甲醛的探针,其在特定pH范围内显示出显著的荧光强度增加,对生物学研究很有用 (Uday Saha, Koushik Dhara, Basab Chattopadhyay, S. Mandal, S. Mondal, Supriti Sen, M. Mukherjee, S. van Smaalen, P. Chattopadhyay, 2011)。

转化为苯甲酰氧衍生物

该化合物转化为苯甲酰氧衍生物并随后进行结构表征,为了解其化学性质和在各种化学合成中的潜在应用提供了见解 (Zhiyong Hu, M. Hardie, Pannee Burckel, A. A. Pinkerton, P. Erhardt, 1999)。

安全和危害

作用机制

Target of Action

It is known that aldehydes can react with various biological molecules, including proteins and dna, which could potentially influence their function .

Mode of Action

Aldehydes, in general, can form adducts with nucleophilic sites in proteins and nucleic acids, potentially altering their function

Biochemical Pathways

The specific biochemical pathways affected by 2,4-Dihydroxy-5-methylbenzaldehyde are currently unknown. Given the reactivity of aldehydes, it is plausible that multiple pathways could be affected, depending on the specific targets of the compound .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 1.15 , which may influence its distribution within the body.

Result of Action

Given the potential for aldehydes to form adducts with biological molecules, it is possible that the compound could induce structural and functional changes in its targets .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,4-Dihydroxy-5-methylbenzaldehyde. For instance, the compound’s reactivity may be influenced by the pH and temperature of its environment. Additionally, the presence of other reactive species could potentially affect the compound’s stability and reactivity .

属性

IUPAC Name |

2,4-dihydroxy-5-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-5-2-6(4-9)8(11)3-7(5)10/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JATWPRIBCRVOHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40610809 | |

| Record name | 2,4-Dihydroxy-5-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dihydroxy-5-methylbenzaldehyde | |

CAS RN |

39828-37-0 | |

| Record name | 2,4-Dihydroxy-5-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1592245.png)